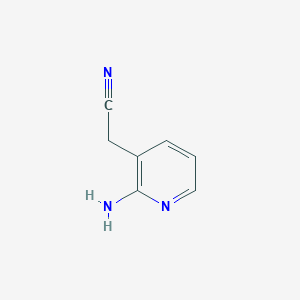![molecular formula C15H12O2 B3118266 2-methyl-6H-benzo[c][1]benzoxepin-11-one CAS No. 23560-66-9](/img/structure/B3118266.png)
2-methyl-6H-benzo[c][1]benzoxepin-11-one
説明
2-methyl-6H-benzocbenzoxepin-11-one is a chemical compound . It is related to benzoxepin, an oxygen-containing bicyclic molecule consisting of an oxepin ring and a benzene ring .
Synthesis Analysis
Benzoxepin-derived compounds have been synthesized and evaluated for their sedative–hypnotic effect using Phenobarbital-induced sleep test in mice . A construction of 12-methyl1benzoxepino[3,4-b]quinolin-13(6H)-ones, structurally intriguing hybrid molecules consisting of fused 4-methylquinoline and 1-benzoxepin-5-one units, has been successfully achieved via a two-step procedure .Chemical Reactions Analysis
A series of dibenzo[b,e]ox(thi)epin-11(6H)-one O-benzoyloximes has been synthesized . The synthesis involved a two-step procedure, including the one-pot synthesis of 2-(aryloxymethyl)-4-methylquinoline-3-carboxylic acids followed by their intramolecular Friedel–Crafts cyclization reaction .科学的研究の応用
Synthesis Techniques
- Synthesis of Benzoxepin Derivatives : Various methods for synthesizing benzoxepin derivatives and their structural analysis have been explored. For example, Macías et al. (2011) detailed the synthesis of related benzoxepin derivatives, highlighting their crystallization and molecular structure using X-ray diffraction data (Macías et al., 2011).
Biological Activity and Medicinal Chemistry
- Bioactivities Against Pro-Inflammatory Agents : Chakraborty and Raola (2019) identified novel benzoxepins with significant bioactivities against pro-inflammatory cyclooxygenase and lipoxygenase (Chakraborty & Raola, 2019).
- Cytotoxicity and Enzyme Inhibition : Spencer et al. (2009) discussed the correlation between cathepsin B inhibition and cytotoxicity in a series of palladacycles, including benzoxepin derivatives (Spencer et al., 2009).
- Anticancer Agents : Chatterjee, Ali, and Panda (2023) provided an overview of benzoxazines and benzoxazepines, including their synthesis and anticancer activities (Chatterjee, Ali, & Panda, 2023).
Chemical Properties and Reactions
- Antioxidant Properties : Traykova et al. (2003) studied the antioxidant properties of galantamine hydrobromide, a compound related to benzoxepin (Traykova et al., 2003).
- Synthetic Methods for Benzoxepin Derivatives : Geng et al. (2019) reported a novel synthesis method for benzo[e][1,4]diazepin-3-ones, demonstrating the efficiency of dicyclization and ring-opening sequences (Geng et al., 2019).
特性
IUPAC Name |
2-methyl-6H-benzo[c][1]benzoxepin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-10-6-7-14-13(8-10)15(16)12-5-3-2-4-11(12)9-17-14/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBZVICFFSSIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289141 | |
| Record name | 2-Methyldibenz[b,e]oxepin-11(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23560-66-9 | |
| Record name | 2-Methyldibenz[b,e]oxepin-11(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23560-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyldibenz[b,e]oxepin-11(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

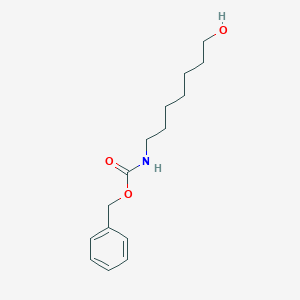

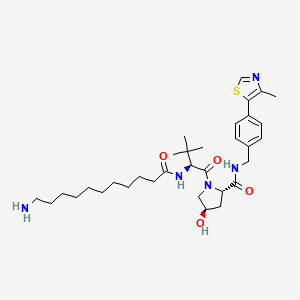
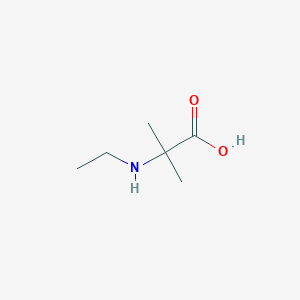
![[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B3118202.png)
![2-amino-8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B3118217.png)
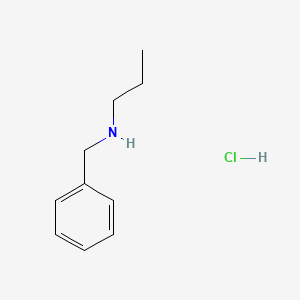

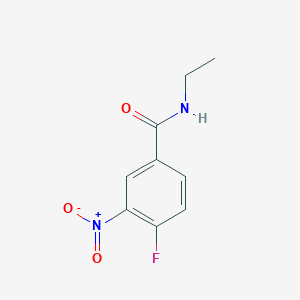
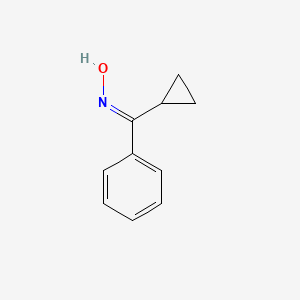
![8-Chloropyrido[2,3-d]pyridazin-5(6h)-one](/img/structure/B3118273.png)
